(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol
Description
(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol is a chiral piperidine derivative characterized by its stereochemistry at positions 3 and 4 (S,S configuration) and a cyclopropylmethylamino substituent. This compound belongs to a class of bioactive molecules where the piperidine scaffold is often utilized for its conformational rigidity and ability to interact with biological targets, such as enzymes or receptors. The hydroxyl group at position 4 and the cyclopropylmethyl moiety may contribute to hydrogen bonding and hydrophobic interactions, respectively, influencing pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3S,4S)-3-(cyclopropylmethylamino)piperidin-4-ol |
InChI |
InChI=1S/C9H18N2O/c12-9-3-4-10-6-8(9)11-5-7-1-2-7/h7-12H,1-6H2/t8-,9-/m0/s1 |
InChI Key |
RKEBVDDUDPLGSK-IUCAKERBSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)NCC2CC2 |
Canonical SMILES |
C1CC1CNC2CNCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylmethylamine with a suitable piperidinone intermediate under reductive amination conditions. The reaction is often catalyzed by transition metals such as iron or rhodium .
Industrial Production Methods
Industrial production of piperidine derivatives, including (3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol, often employs continuous flow reactions. These methods allow for efficient scaling up of the synthesis process, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol with structurally related piperidine derivatives, focusing on stereochemistry, substituents, and functional group effects.
Stereochemical Variations
- (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol () Key Differences: R,R stereochemistry vs. S,S in the target compound. This compound is explicitly noted for anticancer activity, suggesting stereochemistry plays a critical role in efficacy .
Substituent Diversity
N-((1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl)tetrahydro-2H-pyran-4-amin ()
- 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol () Key Differences: Trifluoromethylphenyl substituent vs. cyclopropylmethylamino. Implications: The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the cyclopropyl group .
Functional Group Modifications
- (S,S,S)-35b and (S,S,R)-35b () Key Differences: Epoxide and sulfonyl groups vs. hydroxyl and cyclopropylmethylamino.
- (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol () Key Differences: Methyl(isopropyl)amino substituent vs. cyclopropylmethylamino.
Comparative Data Table
*Estimated based on structural similarity to .
Research Findings and Implications
- Stereochemistry : The S,S configuration in the target compound may optimize binding to specific enantioselective targets compared to R,R analogs, as seen in ’s anticancer activity .
- Therapeutic Potential: While direct data is lacking, structural parallels to and suggest possible applications in oncology or neurology, warranting further in vitro and in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
